8-Methoxynaphthalene-1-boronic acid
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Overview
Description
8-Methoxynaphthalene-1-boronic acid is an organoboron compound that features a naphthalene ring substituted with a methoxy group at the 8-position and a boronic acid group at the 1-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxynaphthalene-1-boronic acid typically involves the borylation of 8-methoxynaphthalene. One common method is the reaction of 8-methoxynaphthalene with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale borylation reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of these reactions is facilitated by the availability of efficient palladium catalysts and boron reagents .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxynaphthalene-1-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds . It can also participate in deboronation reactions and homocoupling reactions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Deboronation Reactions: Often involve oxidative conditions or the presence of a strong base.
Homocoupling Reactions: Typically require a palladium catalyst and a suitable oxidant.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
8-Methoxynaphthalene-1-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for 8-Methoxynaphthalene-1-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This process facilitates the transfer of the organic group from boron to palladium, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in its biological applications are still under investigation, but they likely involve interactions with cellular components and enzymes that can bind boron-containing compounds .
Comparison with Similar Compounds
- 2-Methoxy-1-naphthaleneboronic acid
- 1-Naphthaleneboronic acid
- 2-Naphthaleneboronic acid
Comparison: 8-Methoxynaphthalene-1-boronic acid is unique due to the presence of the methoxy group at the 8-position, which can influence its reactivity and the types of reactions it undergoes. Compared to 2-Methoxy-1-naphthaleneboronic acid, the position of the methoxy group can lead to different steric and electronic effects, impacting the efficiency and selectivity of cross-coupling reactions . The presence of the methoxy group also makes it distinct from 1-Naphthaleneboronic acid and 2-Naphthaleneboronic acid, which lack this substituent and may exhibit different reactivity profiles .
Properties
Molecular Formula |
C11H11BO3 |
---|---|
Molecular Weight |
202.02 g/mol |
IUPAC Name |
(8-methoxynaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C11H11BO3/c1-15-10-7-3-5-8-4-2-6-9(11(8)10)12(13)14/h2-7,13-14H,1H3 |
InChI Key |
OFGUNLPQWPJCLE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CC=C2OC)(O)O |
Origin of Product |
United States |
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